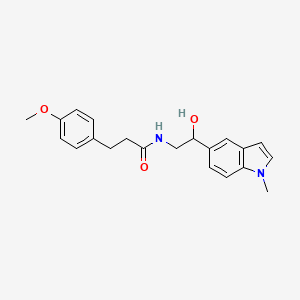

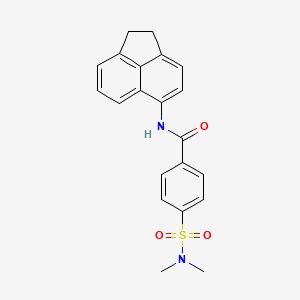

![molecular formula C19H25N3O4 B2496890 乙酸-4-[1-(4-乙基苯基)-2,5-二氧代吡咯烷-3-基]哌嗪-1-甲酸乙酯 CAS No. 838887-36-8](/img/structure/B2496890.png)

乙酸-4-[1-(4-乙基苯基)-2,5-二氧代吡咯烷-3-基]哌嗪-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential in drug development, particularly as they can serve as inhibitors for various enzymes and receptors. The papers provided do not directly discuss this specific compound but offer insights into similar piperazine derivatives and their synthesis, characterization, and biological evaluation.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and the formation of different polymorphic crystalline forms. For instance, the synthesis of a related 1,4-piperazine-2,5-dione was achieved in 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . This process involved crystallization by slow diffusion of ether into a chloroform solution and by slow evaporation of an ethanol-chloroform-benzene solution, resulting in different polymorphs with distinct hydrogen-bonding networks . Such detailed synthetic routes are crucial for the preparation of high-purity piperazine derivatives for further study.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction (XRD). For example, a tert-butyl piperazine-1-carboxylate derivative was characterized by XRD, revealing that it crystallized in the monoclinic crystal system with specific unit cell parameters . The molecules in the structure were linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal . These structural details are essential for understanding the molecular interactions and potential binding modes of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often critical for their biological activity. The papers provided do not detail specific reactions for Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, but they do discuss the importance of functional groups such as the triazine heterocycle in the biological activity of related compounds . The presence of such functional groups can influence the potency and selectivity of the compounds, as well as their metabolic stability and oral exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The polymorphic forms of a synthesized piperazine-2,5-dione showed different hydrogen-bonding networks, which can affect the compound's solubility and stability . Additionally, the presence of substituents like the ethyl group can impact the lipophilicity and, consequently, the pharmacokinetic properties of the compound . Understanding these properties is crucial for the development of piperazine derivatives as therapeutic agents.

科学研究应用

Insecticide Design and Synthesis: 一项研究探讨了使用1-[(4-氨基苯基)乙基]-4-[3-(三氟甲基)苯基]哌嗪(PAPP)这种与乙酰基4-[1-(4-乙基苯基)-2,5-二氧吡咯烷-3-基]哌嗪-1-羧酸乙酯结构相关的化合物作为新杀虫剂的首要化合物。研究表明,该化合物对军虫具有一定的生长抑制和幼虫毒性活性,突显了其在害虫控制方面的潜力 (Cai et al., 2010)。

抗菌活性: 另一项研究调查了1,2,4-三唑-3-酮衍生物的抗菌活性,其中包括与所讨论化合物相关的结构。这些衍生物对测试微生物表现出良好的活性,表明它们在开发新的抗菌剂方面具有潜力 (Fandaklı等,2012)。

结核分枝杆菌抑制: 设计并合成了乙酰基-4-(4-((取代苯基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸乙酯,这些化合物与乙酰基4-[1-(4-乙基苯基)-2,5-二氧吡咯烷-3-基]哌嗪-1-羧酸乙酯具有相似的结构基元。其中一种化合物显示出对结核分枝杆菌的良好活性,表明其作为抗结核病药物的潜力 (Jeankumar et al., 2013)。

金属配合物中的结构分析: 该化合物在一项研究中用于分析与Ni(II)、Zn(II)和Cd(II)等金属形成的配合物。该研究侧重于这些配合物的结构分析,有助于理解金属有机相互作用,这在材料科学和催化等领域至关重要 (Prakash et al., 2014)。

合成用于生物活性的混合分子: 一项研究涉及合成乙酰基-4-氨基-2-氟苯基哌嗪-1-羧酸乙酯,这些化合物与所讨论的化合物有结构上的关联。这些合成的化合物经过抗菌、抗脂肪酶和抗尿素酶活性测试,表明它们在治疗应用中具有潜力 (Başoğlu等,2013)。

属性

IUPAC Name |

ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-3-14-5-7-15(8-6-14)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)26-4-2/h5-8,16H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITUPEZJVMLIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

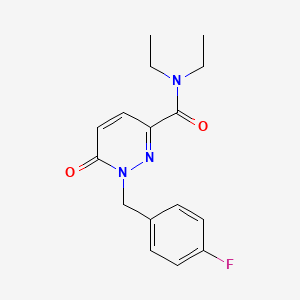

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)

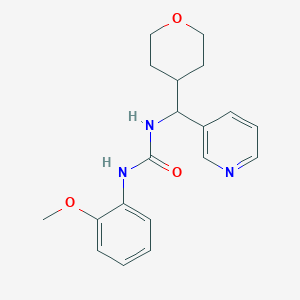

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)

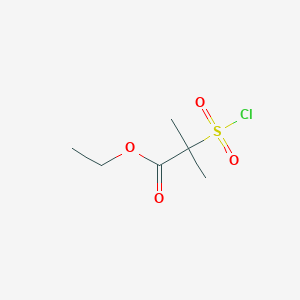

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)